S-hexyl hexane-1-sulfinothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-hexyl hexane-1-sulfinothioate is an organosulfur compound with the molecular formula C12H26OS2. This compound is characterized by the presence of a sulfinothioate functional group, which consists of a sulfur atom bonded to both a sulfinyl group and an alkyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-hexyl hexane-1-sulfinothioate typically involves the reaction of hexyl thiol with hexyl sulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yields of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: S-hexyl hexane-1-sulfinothioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to form sulfonates.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as amines or alcohols replace the sulfinyl group
Major Products:
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Alkylated products with nucleophiles
Scientific Research Applications
S-hexyl hexane-1-sulfinothioate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as an inhibitor of cysteine proteases, which are enzymes involved in various biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds
Mechanism of Action
The mechanism of action of S-hexyl hexane-1-sulfinothioate involves its interaction with molecular targets such as cysteine proteases. The compound inhibits these enzymes by forming a covalent bond with the active site cysteine residue, thereby blocking the enzyme’s activity. This inhibition can lead to the modulation of various biological pathways, including those involved in inflammation and cell death .
Comparison with Similar Compounds
Allicin: Found in garlic, known for its antimicrobial properties.
Petivericin: Found in Petiveria, known for its medicinal properties.
S-isopentyl 3-methylbutane-1-sulfinothioate: Similar structure with different alkyl groups.
Uniqueness: S-hexyl hexane-1-sulfinothioate is unique due to its specific alkyl chain length and the presence of the sulfinothioate group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H26OS2 |
---|---|
Molecular Weight |
250.5 g/mol |
IUPAC Name |
1-hexylsulfinylsulfanylhexane |
InChI |
InChI=1S/C12H26OS2/c1-3-5-7-9-11-14-15(13)12-10-8-6-4-2/h3-12H2,1-2H3 |
InChI Key |
FBPVGCZBKKKGRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSS(=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.